Home > Products > Screening Compounds P128965 > N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide -

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-3883039
CAS Number:
Molecular Formula: C17H24FN3O
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation, the cells responsible for bone resorption. Studies have shown that NAPMA dose-dependently inhibits the formation of mature osteoclasts from bone marrow-derived macrophages []. Moreover, NAPMA downregulates the expression of osteoclast-specific markers and reduces bone resorption and actin ring formation in vitro []. In vivo studies have demonstrated NAPMA's protective effect against ovariectomy-induced bone loss [].

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz)

  • Compound Description: PPOAC-Bz is another small molecule that demonstrates a significant inhibitory effect on osteoclastogenesis. In vitro studies show that PPOAC-Bz effectively blocks the formation of mature osteoclasts, suppresses F-actin belt formation essential for bone resorption, and alters the expression of several osteoclast-specific marker genes []. Additionally, in vivo experiments reveal that PPOAC-Bz can effectively prevent OVX-induced bone loss [], indicating its potential as a therapeutic agent for osteolytic disorders.

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

  • Compound Description: PPOA-N-Ac-2-Cl is a small molecule shown to inhibit osteoclast differentiation in a dose-dependent manner without significant cytotoxicity []. Mechanistically, PPOA-N-Ac-2-Cl downregulates the expression of key osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) []. This downregulation results in decreased bone resorption activity and F-actin ring formation, highlighting its potential for treating osteoclast-related bone diseases [].

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

  • Compound Description: This is a series of compounds, synthesized and evaluated for their antibacterial potential []. These compounds showed activity against various Gram-positive and Gram-negative bacterial strains []. Notably, compounds 5o and 5c within this series exhibited excellent minimum inhibitory concentration (MIC) values []. Furthermore, cytotoxicity assessments revealed that compounds 5c and 5g possessed minimal toxicity []. These findings suggest that this series holds promise for the development of novel antibacterial agents.

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

  • Compound Description: DPI-3290 is a mixed opioid agonist that exhibits potent antinociceptive activity with limited respiratory depressant effects []. In vivo studies in rats demonstrated that intravenous DPI-3290 produced dose-dependent antinociception []. Interestingly, while DPI-3290 increased pCO2 levels in a dose-dependent manner, indicating respiratory depression, its antinociceptive efficacy was comparable to morphine and fentanyl with a significantly lower risk of hypercapnia []. These findings suggest that DPI-3290's balanced opioid agonist activity makes it a promising candidate for pain management with a reduced risk of respiratory complications.

    2-(1-Alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives

    • Compound Description: This series of compounds was designed and synthesized to develop novel antihypertensive agents [, ]. These compounds demonstrated potent inhibitory activity against T-type Ca2+ channels, which play a critical role in regulating blood pressure. In particular, compound 4f within this series exhibited superior selectivity for T-type Ca2+ channels over L-type Ca2+ channels. This selectivity is significant because it can potentially minimize the risk of reflex tachycardia, a common side effect associated with traditional L-type Ca2+ channel blockers. Oral administration of compound 4f effectively lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, suggesting its potential as a safer alternative for treating hypertension [, ].

    N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27)

    • Compound Description: FGIN-1-27 is a synthetic ligand that selectively binds to the translocator protein (TSPO), a key protein involved in cholesterol transport within mitochondria [, ]. This cholesterol transport is the rate-limiting step in steroid hormone synthesis, including testosterone production. Research has shown that FGIN-1-27 can effectively stimulate steroid production in various models. In vitro studies using MA-10 mouse Leydig tumor cells and isolated mitochondria from steroidogenic cells demonstrated that FGIN-1-27 significantly increased steroid synthesis [, ]. This stimulatory effect was further confirmed in vivo, where administering FGIN-1-27 to both young and aged rats led to a significant increase in serum testosterone levels [, ]. These findings suggest that directly activating TSPO using FGIN-1-27 could be a potential therapeutic strategy for addressing conditions associated with low steroid hormone levels, such as hypogonadism.

    2-(bis(4-fluorophenyl)methylsulfonyl)acetamide

      N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives

      • Compound Description: This series of compounds was synthesized and evaluated for its anticonvulsant activity []. Many of the synthesized compounds demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) screening, with compound 4a emerging as the most potent []. Compound 4a showed remarkable protection in the subcutaneous pentylenetetrazole (PTZ) screen, exhibiting six-fold greater potency than the reference drug ethosuximide []. This series, particularly compound 4a, holds promise as a potential therapeutic option for managing epileptic seizures.
      • Compound Description: These compounds were identified as potential antidepressants with central nervous system-stimulating activity []. Both 34b and its mesylate 34c, when administered orally to mice, demonstrated a reduction in sleeping time induced by halothane anesthesia and a faster recovery time from coma induced by cerebral concussion []. Further investigation revealed that these compounds act as sigma receptor agonists, as their effects were antagonized by known sigma receptor antagonists []. Interestingly, 34b and 34c also displayed antidepressant-like effects in the forced-swimming test in mice, suggesting their potential as novel antidepressant agents [].
      • Compound Description: BX 471 is a potent and selective antagonist of the CC chemokine receptor-1 (CCR1), making it a promising candidate for treating autoimmune diseases [, ]. BX 471 exhibits high affinity for CCR1, effectively displacing its ligands, including MIP-1α, RANTES, and MCP-3 [, ]. Furthermore, BX 471 demonstrates remarkable selectivity for CCR1 over other G-protein-coupled receptors and exhibits good oral bioavailability [, ]. Importantly, BX 471 successfully reduced disease severity in a rat model of experimental allergic encephalomyelitis, highlighting its potential as a therapeutic agent for multiple sclerosis and other autoimmune disorders [, ].

      (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

        2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

        • Compound Description: Analog 24 is a potent and selective inhibitor of cyclin-dependent kinase 5 (CDK5) that indirectly regulates the function of the anti-apoptotic protein Mcl-1 []. It exhibits selective inhibition of CDK5 over CDK2 in various cancer cell lines and effectively reduces Mcl-1 levels in a concentration-dependent manner []. Studies have shown that combining analog 24 with navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines []. These findings highlight the potential of analog 24 as a promising therapeutic agent for treating pancreatic cancer by sensitizing cancer cells to Bcl-2 inhibitors.

        5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones

        • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity []. The compounds were tested against a panel of bacterial and fungal strains, demonstrating promising results. The presence of the 3-chloro-4-fluorophenyl group and the thiazolidinone ring are thought to contribute to their antimicrobial activity.

        Properties

        Product Name

        N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

        IUPAC Name

        N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

        Molecular Formula

        C17H24FN3O

        Molecular Weight

        305.4 g/mol

        InChI

        InChI=1S/C17H24FN3O/c18-15-7-3-4-8-16(15)21-11-9-20(10-12-21)13-17(22)19-14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,22)

        InChI Key

        XFYXHLRQXUPYPY-UHFFFAOYSA-N

        SMILES

        C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

        Canonical SMILES

        C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.